Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate
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Overview
Description
Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring, a thiazole ring, and several functional groups that contribute to its reactivity and versatility in chemical synthesis and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable acylating agent to form the intermediate amide. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing large quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s potential as a drug candidate is explored, particularly in the development of treatments for infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and thiazole derivatives, such as:
4,6-Dimethylpyrimidine-2-amine: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings and functional groups.
Imatinib: A well-known tyrosine kinase inhibitor with a pyrimidine ring structure.
Uniqueness
Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C15H19N5O3S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 2-[3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H19N5O3S/c1-8-7-9(2)18-14(17-8)16-6-5-11(21)19-15-20-12(10(3)24-15)13(22)23-4/h7H,5-6H2,1-4H3,(H,16,17,18)(H,19,20,21) |
InChI Key |
LMFANBYDJFTGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)NC2=NC(=C(S2)C)C(=O)OC)C |
Origin of Product |
United States |
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